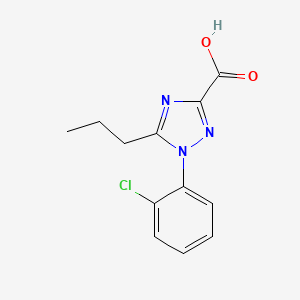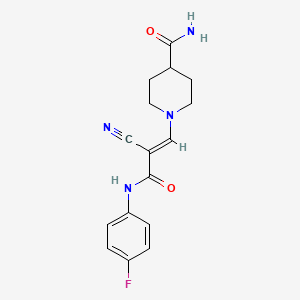
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be used in the synthesis of a wide range of organic compounds.
Mechanism of Action
The mechanism of action of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a leaving group in substitution reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride. However, it has been found to have low toxicity in animal studies. It is not known to have any significant effects on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride in lab experiments include its high yield and versatility. It can be used in the synthesis of a wide range of organic compounds. However, the limitations include the limited information available on its mechanism of action and the lack of information on its long-term effects.
Future Directions
There are several future directions for the research on 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride. One direction is to investigate its potential applications in the pharmaceutical industry. It has been found to have potential in the synthesis of chiral compounds, which could have significant applications in drug development. Another direction is to investigate its mechanism of action in organic reactions. Understanding its mechanism of action could lead to the development of more efficient and effective synthetic methods. Additionally, further studies on the long-term effects of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride are needed to ensure its safety for use in various applications.
Conclusion:
In conclusion, 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride is a versatile compound that has potential applications in various fields. Its synthesis method is simple and yields high purity product. It has been used in the synthesis of a wide range of organic compounds and has potential applications in the pharmaceutical industry. However, its mechanism of action is not well understood, and further studies are needed to ensure its safety for use in various applications.
Synthesis Methods
The synthesis of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride involves the reaction of 2-(1-Cyanocyclobutoxy)ethanol with thionyl chloride. The reaction takes place at room temperature, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Scientific Research Applications
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis. It is also used in the preparation of sulfonamide derivatives, which have been found to have antimicrobial and anticancer properties. Additionally, 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride has been used in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.
properties
IUPAC Name |
2-(1-cyanocyclobutyl)oxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(10,11)5-4-12-7(6-9)2-1-3-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIILBZMRWMSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)OCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2903942.png)
![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)
![3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2903944.png)
![2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2903949.png)

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2903953.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)
![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)



![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)